Methyl 3-(4-bromophenyl)oxetane-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)oxetane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-10(13)11(6-15-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLZHJWEFMTUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Studies of Methyl 3 4 Bromophenyl Oxetane 3 Carboxylate
Elucidation of Reaction Pathways and Identification of Intermediates
The reactivity of 3-aryl-oxetane derivatives, including Methyl 3-(4-bromophenyl)oxetane-3-carboxylate, is largely dictated by the stability of intermediates formed during chemical transformations. Two primary types of reactive intermediates have been identified: radical species and carbocations.
Under visible light photoredox catalysis, related 3-aryl-3-carboxylic acid oxetanes can undergo decarboxylation to form a tertiary benzylic radical at the C3 position. This radical intermediate is stabilized by delocalization into the adjacent aromatic ring. The strained oxetane (B1205548) ring influences the spin density at the benzylic position, which can minimize radical dimerization and favor subsequent C-C bond-forming reactions.
In polar, acid-catalyzed reactions, the reaction pathway proceeds through the formation of a tertiary benzylic carbocation. Protonation of the oxetane oxygen atom is followed by ring cleavage to generate a carbocation at the C3 position. The stability of this intermediate is significantly enhanced by the attached 4-bromophenyl group, which can delocalize the positive charge through resonance. This carbocation is a key intermediate in the acid-catalyzed ring-opening processes discussed in section 3.2.2.
Ring-Opening Reactions of Oxetane-3-carboxylates
The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under various conditions. acs.org The regioselectivity and mechanism of these reactions are highly dependent on the nature of the attacking species and the presence of catalysts. magtech.com.cn
Nucleophile-Mediated Ring Opening Mechanisms
The ring-opening of oxetanes can be initiated by nucleophiles. In the case of the parent compound, 3-(4-bromophenyl)oxetane-3-carboxylic acid, the most significant nucleophilic pathway is an intramolecular reaction. The carboxylate group can act as an internal nucleophile, attacking one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring. This intramolecular SN2 reaction leads to the formation of a six-membered lactone, a common isomerization product for many oxetane-carboxylic acids. nih.govacs.org This process can occur even without external catalysis, driven by the proximity of the reacting groups and the release of ring strain. nih.gov
For intermolecular reactions, strong nucleophiles typically attack the less sterically hindered carbon atoms of the oxetane ring (C2/C4) via an SN2 mechanism. magtech.com.cn However, for 3,3-disubstituted oxetanes, this pathway can be sterically hindered.
Acid-Catalyzed Ring Opening Processes and Oxetane Stability
The oxetane ring in compounds like this compound is generally stable under neutral and mildly basic or acidic conditions. The presence of a carboxylic acid group at the C3 position is compatible with the oxetane core, but the ring becomes susceptible to opening upon treatment with strong acids. chemrxiv.org Attempts to perform esterification using an alcohol in the presence of hydrochloric acid, for instance, can lead to decomposition. chemrxiv.org
Under strong acidic conditions, the reaction proceeds via protonation of the oxetane oxygen, followed by cleavage of a C-O bond to form the highly stabilized tertiary benzylic carbocation at C3. Weak nucleophiles can then attack this carbocationic center. magtech.com.cn This mechanism contrasts with nucleophile-mediated openings, as it favors reaction at the more substituted carbon atom due to electronic stabilization. magtech.com.cn For example, the deprotection of a related tert-butyl ester using trifluoroacetic acid has been shown to trigger a ring-opening event due to the presence of an internal nucleophile.
Thermal and Photochemical Isomerizations of Oxetane-Carboxylic Acids
A noteworthy characteristic of many 3-substituted oxetane-carboxylic acids is their propensity to undergo thermal isomerization into more stable lactone structures. nih.govacs.orgresearchgate.net This intramolecular ring-opening does not typically require an external catalyst and can occur upon storage at room temperature or with gentle heating. nih.gov The stability of these acids is highly dependent on the substituent at the C3 position. Bulky aromatic or heteroaromatic substituents tend to increase the stability of the oxetane-carboxylic acid form. acs.org
The isomerization proceeds via the carboxylate anion acting as an intramolecular nucleophile, as described in section 3.2.1. The table below summarizes the stability of various analogous oxetane-carboxylic acids, highlighting the conditions that promote isomerization.
| Oxetane-Carboxylic Acid Substituent | Stability at Room Temperature | Conditions for Isomerization to Lactone | Reference |
|---|---|---|---|
| 3-Phenyl | Stable | Heating at 100°C in dioxane/water | acs.org |
| 3-(Pyridin-2-yl) | Stable | Heating at 100°C in dioxane/water | acs.org |
| 3-(Furan-2-yl) | Stable | Heating at 100°C in dioxane/water | acs.org |
| 3-(Cyclohexylmethyl) | Unstable | Isomerizes upon storage at room temperature | nih.gov |
| 3-(Fluoromethyl) | Relatively Stable | Heating at 50°C in dioxane/water | acs.org |
Reactivity of the Bromophenyl Moiety
While the oxetane ring is the site of many characteristic reactions, the 4-bromophenyl group provides a versatile handle for synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions. These reactions allow for the elaboration of the aromatic portion of the molecule while leaving the oxetane core intact, demonstrating the robustness of the ring under specific catalytic conditions. chemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
The carbon-bromine bond of the 4-bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov
The Suzuki-Miyaura reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including esters and ethers like the oxetane ring. This allows for the synthesis of a diverse array of biaryl compounds derived from this compound. The table below outlines typical conditions for such a transformation.
| Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 80-100 | Excellent | mdpi.com |
| 4-Tolylboronic acid | Pd(OAc)₂ (1-2%) / Ligand | K₂CO₃ | Toluene/Water | 65-100 | Good | beilstein-journals.org |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 80-100 | Good | mdpi.com |
| 2-Naphthylboronic acid | Pd(dppf)Cl₂ (4%) | K₃PO₄ | Dioxane/Water | 50-80 | Good to Excellent | beilstein-journals.org |
Other Aromatic Functionalization and Derivatization Reactions
The 4-bromophenyl group of this compound serves as a versatile handle for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, allowing for the introduction of a wide range of substituents onto the aromatic ring. libretexts.orgyoutube.com
The general mechanism for the Suzuki coupling involves a catalytic cycle with a palladium(0) species. youtube.com The cycle consists of three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. libretexts.orgyoutube.com For substrates with multiple halide substituents, the reactivity order is typically I > Br > Cl. researchgate.net
Transmetalation : In the presence of a base, the organic group from an organoboron reagent (like a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. libretexts.orgyoutube.com The base is crucial for activating the organoboron species. youtube.com
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com
This methodology allows for the coupling of the 4-bromophenyl moiety with various aryl, heteroaryl, vinyl, or alkyl boronic acids and esters. libretexts.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully selected to ensure the stability of the oxetane ring, which can be sensitive to harsh acidic or basic conditions. researchgate.net Nickel-based catalysts have also been explored as alternatives to palladium for similar cross-coupling reactions. nih.govresearchgate.net
| Boronic Acid/Ester Coupling Partner | Resulting Aromatic Substituent | Potential Application/Significance |
|---|---|---|
| Phenylboronic acid | Biphenyl | Core structure in liquid crystals and ligands |
| 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | Common motif in natural products and pharmaceuticals researchgate.net |
| Vinylboronic acid | Styrene | Precursor for polymerization and further functionalization |
| 2-Thiopheneboronic acid | Aryl-thiophene | Building block for organic electronics |
| Methylboronic acid | Toluene | Introduction of simple alkyl groups |
Reactivity of the Methyl Ester Group
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, enabling its conversion into other important functional groups such as carboxylic acids and amides. These transformations must be conducted under conditions that preserve the integrity of the strained oxetane ring.
Saponification, the hydrolysis of the methyl ester to the corresponding carboxylic acid, is a fundamental transformation. However, the presence of the oxetane ring introduces a significant challenge, as it is prone to ring-opening under strong acidic conditions. Therefore, the hydrolysis is typically carried out using an inorganic base like sodium hydroxide (B78521) in an aqueous organic solvent mixture.
The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol (B129727). A crucial step is the subsequent workup, which requires careful acidification to protonate the carboxylate salt. The use of strong acids must be avoided to prevent cleavage of the oxetane ring. The resulting 3-aryl-oxetane-3-carboxylic acid can then be isolated.
The methyl ester can be converted directly into amides through reaction with primary or secondary amines. These reactions often require catalysts and elevated temperatures to proceed efficiently. Various catalytic systems have been developed for the direct amidation of esters, utilizing transition metals like nickel or Lewis acids such as iron(III) chloride. mdpi.com The reaction mechanism for catalyzed amidations can involve the oxidative addition of the catalyst into the acyl C-O bond of the ester, followed by reaction with the amine and reductive elimination. mdpi.com
The choice of catalyst and reaction conditions is critical to avoid side reactions, especially the decomposition of the oxetane moiety. Solvent-free conditions using FeCl₃ have been reported for the amidation of various esters, which may offer a milder alternative for sensitive substrates. mdpi.com Furthermore, amidation can be achieved by first converting the carboxylic acid (obtained from saponification) into an activated species, which then reacts with an amine. researchgate.netnih.gov
| Catalyst System | Amine Substrate | Typical Conditions | Reference |
|---|---|---|---|
| FeCl₃ (Lewis Acid) | Primary and secondary amines | Solvent-free, 80 °C | mdpi.com |
| Nickel/NHC Ligand | Primary and secondary amines | High temperature | mdpi.com |
| Ta(OEt)₅ | Primary amines | Heating (60-100 °C) | mdpi.com |
| Dodecamethoxyneopentasilane | Primary and secondary amines | Heating, water removal | mdpi.com |
Regioselectivity and Stereoselectivity Investigations in Chemical Transformations
The reactivity of the oxetane ring itself is a key area of investigation, particularly in ring-opening reactions. The regioselectivity of these reactions—determining which C-O bond is cleaved—is of significant interest. For a 3,3-disubstituted oxetane like the title compound, cleavage can occur at either the C2-O or C4-O bond.
Recent studies have shown that the regioselectivity of oxetane ring-opening can be controlled by the choice of catalyst. thieme-connect.de While many polar, nucleophilic ring-opening reactions favor attack at the less sterically hindered position, radical-based mechanisms can offer alternative selectivities. For instance, the combination of zirconocene (B1252598) and photoredox catalysis has been shown to open oxetane rings with "reverse" regioselectivity, proceeding through a less-stable radical intermediate to yield the more-substituted alcohol. thieme-connect.de This contrasts with other systems, such as those using titanocene, which may favor the formation of a more stable radical. thieme-connect.de
In the context of this compound, a radical-mediated ring-opening would likely involve the formation of a tertiary radical at the C3 position following homolytic C-O bond cleavage. The specific catalyst system employed would be critical in directing this cleavage and subsequent functionalization.
Stereoselectivity is another important consideration in oxetane chemistry, although the title compound is achiral. In reactions involving chiral oxetanes, such as intramolecular cyclizations to form the ring or nucleophilic ring-opening reactions, transformations often proceed with a high degree of stereocontrol, typically with inversion of configuration at the reaction center. The principles of regio- and stereoselective ring-opening metathesis polymerization (ROMP) of substituted cyclic olefins also highlight how substituent patterns can direct the stereochemical outcome of complex transformations. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization of Methyl 3 4 Bromophenyl Oxetane 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Analysis for Proton Environment Elucidation
Specific proton chemical shifts (δ), multiplicities, and coupling constants (J) for Methyl 3-(4-bromophenyl)oxetane-3-carboxylate are not available in the reviewed literature. A detailed analysis of the proton environments, including the aromatic protons of the bromophenyl group, the methylene (B1212753) protons of the oxetane (B1205548) ring, and the methyl protons of the ester group, cannot be provided without this primary data.
13C NMR Analysis for Carbon Skeleton Confirmation
The 13C NMR chemical shifts for the distinct carbon atoms of this compound, which would confirm the carbon framework of the molecule, are not reported in the available resources. This includes the quaternary carbon of the oxetane ring, the methylene carbons, the carbons of the aromatic ring, and the carbonyl and methyl carbons of the ester group.
Advanced NMR Techniques (e.g., 15N, 19F NMR) for Derivative Analysis
Information regarding the use of advanced NMR techniques on derivatives of this compound is not available. Such studies would be contingent on the synthesis and characterization of appropriate derivatives containing NMR-active nuclei like 15N or 19F.
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed list of characteristic infrared absorption bands for this compound is not available. An experimental IR spectrum would be required to identify the vibrational frequencies corresponding to its key functional groups, such as the C=O stretch of the ester, the C-O-C stretches of the oxetane ring and ester, and the vibrations associated with the substituted aromatic ring.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of the molecular ion of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), is not reported in the searched literature. This data would be essential for confirming the elemental composition and molecular formula of the compound.
X-ray Crystallography and Solid-State Structural Analysis
Key Information Obtainable from X-ray Crystallography:
Molecular Conformation: The study would reveal the puckering of the oxetane ring and the relative orientation of the 4-bromophenyl and methyl carboxylate substituents. The introduction of substituents on the oxetane ring can influence its conformation.
Intermolecular Interactions: The analysis would identify any significant intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, that govern the packing of the molecules in the crystal lattice. The presence of the bromine atom could lead to halogen bonding, which can influence the crystal packing.
Stereochemistry: For a chiral compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.
Although a specific crystallographic study for this compound is not available, data from similar bromophenyl-containing organic molecules often reveal complex crystal packing influenced by the bromine atom.
Illustrative Data Table for a Hypothetical Crystal Structure Analysis:
| Parameter | Hypothetical Value/Information |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1324.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.520 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in an actual X-ray crystallography study.
Chiral Purity and Optical Rotation Studies (if applicable for derivatives)
The 3-position of the oxetane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The study of chiral purity and optical rotation is therefore highly relevant.
Chiral Purity Analysis:
The enantiomeric excess (ee), a measure of chiral purity, is crucial for pharmaceutical applications as different enantiomers can have distinct biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of a chiral compound.
Optical Rotation:
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. It is a characteristic property of a chiral molecule and is measured using a polarimeter. The specific rotation, [α], is a standardized measure of this property. While the specific optical rotation for the enantiomers of this compound has not been reported, it would be a critical parameter for characterizing the individual enantiomers. A positive (+) or dextrorotatory rotation and a negative (-) or levorotatory rotation would be assigned to the respective enantiomers.
The development of methods for the chiral separation of related compounds is an active area of research, often employing techniques like chiral HPLC.
Computational Chemistry Approaches for Methyl 3 4 Bromophenyl Oxetane 3 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for investigating the properties of organic molecules like Methyl 3-(4-bromophenyl)oxetane-3-carboxylate.
Geometry Optimization and Electronic Properties Analysis
A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture.
The introduction of substituents on the oxetane (B1205548) ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org The puckering of the oxetane ring is a key structural feature. While unsubstituted oxetane is nearly planar, the bulky 4-bromophenyl and methyl carboxylate groups at the C3 position are expected to induce a significant pucker in the ring. The optimized geometry would reveal the precise bond angles within the four-membered ring, which deviate from the ideal tetrahedral angle of 109.5°, indicative of ring strain.
Electronic properties derived from these calculations include the dipole moment and the distribution of atomic charges. The presence of electronegative oxygen and bromine atoms, along with the polar ester group, is expected to result in a significant molecular dipole moment, influencing the compound's solubility and intermolecular interactions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Based on general oxetane structures) Disclaimer: The following data are illustrative and based on typical values for substituted oxetanes, as specific experimental or calculated data for the title compound were not found in the searched literature.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O (ring) | ~ 1.45 |
| C-C (ring) | ~ 1.54 |
| C3-C(phenyl) | ~ 1.52 |
| C-Br | ~ 1.91 |
| C=O (ester) | ~ 1.21 |
| C-O (ester) | ~ 1.35 |
| **Bond Angles (°) ** | |
| C-O-C (ring) | ~ 91.0 |
| C-C-O (ring) | ~ 89.5 |
| C-C-C (ring) | ~ 88.5 |
| O=C-O (ester) | ~ 125.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, which can act as a π-electron donor. The LUMO, conversely, is likely to be distributed over the electron-withdrawing methyl carboxylate group and potentially the antibonding orbitals of the C-Br bond. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Disclaimer: These values are estimations based on related aromatic and heterocyclic compounds and are for illustrative purposes.
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.5 |
| HOMO-LUMO Gap | ~ 5.0 |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution. A larger value indicates greater stability.
Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Calculated as μ2 / (2η). It quantifies the ability of a molecule to accept electrons.
These descriptors collectively provide a comprehensive profile of the molecule's reactivity. For this compound, the presence of the electron-withdrawing bromophenyl and carboxylate groups is expected to result in a significant electrophilicity index.
Table 3: Hypothetical Global Reactivity Descriptors for this compound Disclaimer: The values are derived from the hypothetical FMO energies and serve as an illustration of the concepts.
| Descriptor | Value (eV) |
| Ionization Potential (I) | ~ 6.5 |
| Electron Affinity (A) | ~ 1.5 |
| Chemical Hardness (η) | ~ 2.5 |
| Chemical Potential (μ) | ~ -4.0 |
| Electrophilicity Index (ω) | ~ 3.2 |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While DFT calculations provide insights into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time, taking into account temperature and solvent effects.
MD simulations can reveal the flexibility of the oxetane ring and the rotational freedom of the 4-bromophenyl and methyl carboxylate substituents. This is crucial for understanding how the molecule might interact with biological targets or other reactants in a dynamic environment. By simulating the molecule in different solvents, one can predict its behavior in various reaction media. Furthermore, MD simulations can be used to identify transient conformations that may be important for reactivity but are not represented by the static optimized geometry.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms. For this compound, a key reaction of interest is the ring-opening of the strained oxetane moiety. researchgate.netmagtech.com.cn DFT calculations can be used to map the potential energy surface of such reactions.
By locating the transition state structures and calculating the activation energies, chemists can predict the feasibility and regioselectivity of ring-opening reactions under various conditions (e.g., acidic or nucleophilic). researchgate.net For instance, in the presence of an acid, the oxygen atom of the oxetane ring is likely to be protonated, activating the ring for nucleophilic attack. Computational studies can determine whether a nucleophile will preferentially attack the more or less sterically hindered carbon atom adjacent to the oxygen, providing valuable insights for synthetic applications. Theoretical studies have shown that the ring-opening of oxetanes requires higher activation energy compared to oxiranes due to slightly less strain in the transition state. researchgate.net
Analysis of Ring Strain and its Influence on Oxetane Reactivity and Stability
The reactivity of cyclic compounds is often governed by their ring strain. nih.gov The oxetane ring possesses significant strain energy (approximately 25.5 kcal/mol), which is a major driving force for its ring-opening reactions. beilstein-journals.org This strain arises from angle distortion (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions).
Computational methods can be used to quantify the ring strain energy of this compound. This is typically done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of errors in the calculations. The calculated strain energy can then be correlated with the molecule's observed reactivity. The substituents at the C3 position are expected to influence the ring strain. While gem-disubstitution can sometimes decrease ring strain in small rings, the steric bulk of the 4-bromophenyl and methyl carboxylate groups may also introduce additional strain. Understanding the magnitude of this strain is crucial for predicting the stability of the compound and its propensity to undergo ring-opening reactions. researchgate.net The stability of the oxetane ring is also influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. nih.gov
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound involves identifying the molecule's stable three-dimensional arrangements, or conformers, and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Intermolecular interactions, on the other hand, govern how molecules of this compound interact with each other and with other molecules, which is fundamental to understanding its properties in condensed phases and its potential applications in materials science and medicinal chemistry.
Detailed research findings from computational studies, often employing methods like Density Functional Theory (DFT), provide insights into the molecule's preferred shapes and interaction patterns. These studies can reveal the subtle interplay of forces that dictate the molecule's behavior.
Conformational Analysis:
For a molecule like this compound, the key dihedral angles to consider would be:
The angle defining the orientation of the 4-bromophenyl group relative to the oxetane ring.
The angle defining the orientation of the methyl carboxylate group.
The results of such an analysis are typically presented in a table summarizing the relative energies of the stable conformers.
Illustrative Table of Conformational Analysis Data:
| Conformer | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | 90.5 | 175.2 | 0.00 |
| 2 | -88.7 | -178.9 | 0.85 |
| 3 | 178.3 | 85.6 | 2.10 |
Note: This table is illustrative. The actual values would be derived from specific computational calculations.
Intermolecular Interactions:
The intermolecular interactions of this compound are expected to be diverse due to the presence of multiple functional groups. Computational methods can quantify the strength and nature of these interactions. nih.gov
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. This is a non-covalent interaction where the electrophilic region on the bromine atom can interact with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the oxetane ring or the carbonyl group.
Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, the oxygen atoms of the ester and oxetane moieties can act as hydrogen bond acceptors, interacting with suitable donors in its environment. mdpi.com
π-π Stacking: The presence of the aromatic phenyl ring allows for π-π stacking interactions between molecules.
Dipole-Dipole Interactions: The polar C-O and C=O bonds in the ester group, as well as the C-Br bond, create a molecular dipole moment, leading to dipole-dipole interactions.
Computational tools like Hirshfeld surface analysis and 2D fingerprint plots can provide a visual and quantitative summary of the different types of intermolecular contacts within a crystal lattice. mdpi.comnih.gov Energy framework calculations can further help in visualizing and quantifying the interaction energies between molecular pairs, distinguishing between electrostatic and dispersion contributions. nih.gov
Illustrative Table of Intermolecular Interaction Energies:
| Interaction Type | Molecular Pair | Interaction Energy (kJ/mol) |
| Halogen Bond (C-Br···O) | Molecule A - Molecule B | -15.2 |
| π-π Stacking | Molecule A - Molecule C | -10.5 |
| Dipole-Dipole | Molecule A - Molecule D | -8.7 |
Note: This table is illustrative. The actual values would be derived from specific computational calculations.
Synthetic Utility and Chemical Transformations of Methyl 3 4 Bromophenyl Oxetane 3 Carboxylate
Role as a Versatile Building Block in Complex Organic Synthesis
Methyl 3-(4-bromophenyl)oxetane-3-carboxylate is a highly functionalized molecule that serves as a versatile building block in modern organic synthesis. Its utility stems from the unique combination of three distinct chemical motifs: a strained four-membered oxetane (B1205548) ring, a modifiable methyl ester group, and a reactive bromophenyl substituent. The oxetane ring is of particular interest in medicinal chemistry, as its incorporation into molecules can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. This compound provides a robust scaffold for introducing the 3,3-disubstituted oxetane moiety, a structural feature that is increasingly sought after in drug design. The presence of the bromine atom and the ester group at the same quaternary carbon center offers orthogonal chemical handles for sequential, selective transformations, enabling the construction of complex molecular architectures from a single, well-defined precursor.
Derivatization Strategies of the Oxetane-3-carboxylate Scaffold
The chemical architecture of this compound allows for a wide range of derivatization strategies, targeting the oxetane ring, the ester functionality, and the aryl substituent independently.
Functionalization at the Oxetane Ring Carbon Atoms
Direct C-H functionalization of the oxetane ring's methylene (B1212753) carbons is challenging due to their relative inertness. However, the inherent ring strain of the oxetane can be exploited in ring-opening reactions, which effectively functionalizes the carbon skeleton. Under specific catalytic conditions, such as nickel-catalyzed cross-electrophile coupling, the oxetane ring can be opened to form new carbon-carbon bonds, leading to functionalized γ-hydroxy alcohol derivatives. While this approach sacrifices the oxetane motif, it represents a pathway to transform the core structure into other valuable, highly functionalized acyclic systems. The stability of the oxetane ring is highly dependent on reaction conditions, with strong acids and certain Lewis acids promoting ring-opening, whereas many basic and nucleophilic conditions are well-tolerated.
Modification of the Methyl Ester Group to Other Functionalities
The methyl ester group is a versatile handle for a variety of chemical transformations, provided that the conditions used are compatible with the strained oxetane ring. Studies on similar 3,3-disubstituted oxetanes have demonstrated that the ester can be successfully converted into other key functional groups, such as carboxylic acids, primary alcohols, and amides. Basic hydrolysis (saponification) of the ester to the corresponding carboxylic acid is readily achieved using standard reagents like sodium hydroxide (B78521), with care taken to maintain mild temperatures to prevent ring degradation. Reduction of the ester to a primary hydroxymethyl group can be accomplished with hydride reagents; sodium borohydride (B1222165) (NaBH₄) has been shown to be effective, while reactions with stronger reducing agents like lithium aluminum hydride (LiAlH₄) require low temperatures (e.g., -30 to -10 °C) to avoid decomposition of the oxetane core.
| Transformation | Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Saponification | NaOH(aq) or LiOH(aq) | Carboxylic Acid | Reaction is performed under basic conditions, which are generally well-tolerated by the oxetane ring. |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Requires careful temperature control, especially with LiAlH₄, to prevent unwanted ring-opening. |
| Amidation | 1. Saponification to acid 2. Amine, coupling agent (e.g., HATU, EDC) | Amide | A two-step process via the carboxylic acid intermediate. |
Transformations of the Bromophenyl Substituent (e.g., via cross-coupling)
The 4-bromophenyl group is a key feature for molecular diversification, acting as a versatile precursor for numerous palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily converted into new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the aromatic ring. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery. Suzuki coupling with boronic acids or their esters can introduce new aryl or alkyl groups. Sonogashira coupling with terminal alkynes provides access to arylethynyl derivatives, while Buchwald-Hartwig amination allows for the formation of aniline (B41778) derivatives. These reactions are typically performed under conditions that are compatible with both the ester and the oxetane functionalities.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Structure |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-R |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-C≡C-R |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | Aryl-alkene |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | Aryl-NR₂ |
Applications in Multi-Step Synthesis of Advanced Chemical Structures
The true synthetic power of this compound is realized in multi-step synthetic sequences where its distinct reactive sites are sequentially addressed to build complex target molecules. As a trifunctional building block, it enables a divergent synthetic approach. For instance, a synthetic route could begin with a cross-coupling reaction on the bromophenyl ring, followed by modification of the ester group, and finally, if desired, a ring-opening of the oxetane. This stepwise approach allows for the systematic construction of diverse molecular libraries from a common intermediate. The compound is particularly valuable for synthesizing novel pharmaceutical candidates and advanced materials where the rigid, polar oxetane core is a desired structural element.
Construction of Spirocyclic Systems Containing Oxetane Moieties
The 3,3-disubstituted nature of the oxetane scaffold makes this compound an excellent precursor for the synthesis of spirocyclic systems. Spirocycles, where two rings share a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. The C3 atom of the oxetane serves as the ideal spiro center. Synthetic strategies can involve the elaboration of the methyl ester into a chain that subsequently cyclizes back onto the C3 atom. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group and intramolecular substitution by a tethered nucleophile, can generate a new ring fused at the C3 position. Such strategies have been used to create novel tetracyclic systems, including spirocyclic oxetane-fused benzimidazoles. The construction of these advanced spirocyclic architectures highlights the utility of this building block in accessing complex and medicinally relevant chemical space.
Synthesis of Heterocyclic Amino Acid Derivatives
The transformation of this compound into heterocyclic amino acid derivatives is a key application of its synthetic utility. A primary route to achieve this involves the conversion of the carboxylic acid function into an amino group through the Curtius rearrangement. nih.govwikipedia.org This well-established reaction provides a reliable method for accessing 3-amino-3-(4-bromophenyl)oxetane, a core structure for non-natural amino acids.
The process typically begins with the saponification of the methyl ester to the corresponding carboxylic acid, 3-(4-bromophenyl)oxetane-3-carboxylic acid. This acid is then converted into a reactive acyl azide (B81097) intermediate. One of the most common and safer methods for this one-pot procedure utilizes diphenylphosphoryl azide (DPPA). scispace.com The acyl azide, upon gentle heating, undergoes a thermal rearrangement, losing nitrogen gas to form an isocyanate intermediate. nih.govorganic-chemistry.org This isocyanate is the pivotal species that can be trapped with various nucleophiles to yield the desired amino acid derivatives. wikipedia.org For instance, reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to furnish the primary amine. organic-chemistry.org Alternatively, trapping the isocyanate with an alcohol, such as tert-butanol, yields a Boc-protected amine, a stable and widely used derivative in peptide synthesis. researchgate.net
The general sequence for this transformation is outlined below:
Table 1: Proposed Synthesis of 3-Amino-3-(4-bromophenyl)oxetane via Curtius Rearrangement
| Step | Reactant | Reagents | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | This compound | 1. NaOH (aq) 2. HCl (aq) | 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Hydrolysis of the methyl ester to the carboxylic acid. |
| 2 | 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Heat (Δ) | 3-(4-Bromophenyl)-3-isocyanatooxetane | Formation of acyl azide followed by thermal rearrangement to the isocyanate. scispace.com |
| 3 | 3-(4-Bromophenyl)-3-isocyanatooxetane | 1. tert-Butanol (t-BuOH) 2. Acidic Workup | tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate | Trapping of the isocyanate with an alcohol to form a stable carbamate (B1207046) (Boc-protected amine). researchgate.net |
This pathway highlights a robust method for accessing novel, conformationally constrained amino acids containing the oxetane scaffold, which are of significant interest in medicinal chemistry. mdpi.com
Preparation of Functionalized Molecules as Synthetic Intermediates
The dual functionality of this compound allows it to serve as a powerful synthetic intermediate. Both the ester and the aryl bromide can be selectively transformed to build molecular complexity.
Transformations of the Ester Group: The methyl ester can be readily reduced to the corresponding primary alcohol, (3-(4-bromophenyl)oxetan-3-yl)methanol. This transformation provides a hydroxymethyl group that can be further functionalized. However, the reduction requires carefully controlled conditions to prevent the undesired ring-opening of the strained oxetane. chemrxiv.org While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, the reaction temperature must be kept low (between -30 and -10 °C) to avoid decomposition. chemrxiv.org A milder alternative, sodium borohydride (NaBH₄) at 0 °C, has also been shown to be effective for reducing oxetane carboxylates. chemrxiv.org
Transformations of the Aryl Bromide Group: The 4-bromophenyl moiety is an ideal handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of substituents onto the aromatic ring while keeping the oxetane core intact. beilstein-journals.org The Suzuki-Miyaura cross-coupling is particularly useful for forming new carbon-carbon bonds by reacting the aryl bromide with various boronic acids or esters in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a broad range of functional groups, enabling the synthesis of a library of 3-aryl-3-(alkoxycarbonyl)oxetanes.
Table 2: Representative Suzuki Cross-Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst/Base | Product |
|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 3-(biphenyl-4-yl)oxetane-3-carboxylate |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ | Methyl 3-(4'-methoxybiphenyl-4-yl)oxetane-3-carboxylate |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Methyl 3-(4-(pyridin-3-yl)phenyl)oxetane-3-carboxylate |
These transformations underscore the role of this compound as a versatile intermediate, enabling the generation of diverse molecular architectures for further synthetic exploration.
Exploration of Novel Chemical Transformations and Cascade Reactions
The inherent strain of the oxetane ring and the specific substitution pattern of this compound give rise to novel and often unexpected chemical reactivity.
Isomerization to Lactones: A significant and previously underappreciated transformation is the intramolecular isomerization of 3-aryl-oxetane-3-carboxylic acids into γ-lactones. nih.govresearchgate.net This reaction proceeds after the initial hydrolysis of the methyl ester. The resulting carboxylic acid can undergo a spontaneous or heat-induced ring-opening isomerization, where the carboxylate acts as an intramolecular nucleophile, attacking one of the oxetane's methylene carbons. This process results in the formation of a six-membered lactone, specifically a dihydro-2H-pyran-2-one derivative. acs.org This isomerization can occur even during storage at room temperature and represents a crucial consideration for chemists working with these compounds, as it can lead to unexpected products and lower yields in subsequent reactions. nih.gov At the same time, this innate reactivity can be harnessed as a synthetic strategy to access these lactone scaffolds directly. acs.org
Cascade Reactions: The structure of this compound is well-suited for the design of cascade reactions, where multiple bond-forming events occur in a single pot. For example, a sequence can be envisioned that combines a cross-coupling reaction with a subsequent intramolecular ring-opening of the oxetane. researchgate.net In such a cascade, a nucleophilic group could be introduced onto the aryl ring via a Buchwald-Hartwig or Suzuki coupling. The newly installed nucleophile could then, under acidic or basic conditions, attack the oxetane ring intramolecularly, leading to the formation of complex, fused heterocyclic systems. This strategy provides a convergent and efficient pathway to diverse molecular scaffolds containing a pendant hydroxymethyl group, which remains from the opened oxetane ring. researchgate.net Another novel transformation involves the nickel-catalyzed cross-electrophile coupling of oxetanes with aryl halides, which results in the formation of a new carbon-carbon bond coupled with the opening of the oxetane ring. calstate.edu These advanced synthetic strategies highlight the ongoing exploration of the rich reactivity of functionalized oxetanes.
Future Research Directions and Outlook in Methyl 3 4 Bromophenyl Oxetane 3 Carboxylate Chemistry
Development of Highly Stereoselective Synthetic Methods for Chiral Derivatives
The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis, particularly for the development of pharmaceuticals. While methods for the synthesis of racemic 3,3-disubstituted oxetanes are established, the development of highly stereoselective routes to chiral derivatives of methyl 3-(4-bromophenyl)oxetane-3-carboxylate remains a significant challenge and a promising area for future research.
One promising avenue is the asymmetric desymmetrization of prochiral oxetanes. This strategy involves the use of a chiral catalyst to selectively react with one of two enantiotopic groups, thereby establishing a stereocenter. For instance, a chiral Brønsted acid could catalyze the intramolecular opening of a prochiral oxetane (B1205548) tethered to a nucleophile, leading to the formation of a chiral product with an all-carbon quaternary stereocenter. nsf.gov Adapting such a methodology to precursors of this compound could provide a direct and efficient route to enantioenriched derivatives.
Another approach could involve the enantioselective functionalization of a pre-existing oxetane ring. For example, the development of chiral catalysts for the addition of nucleophiles to oxetan-3-one could generate chiral tertiary alcohols, which could then be converted to the target carboxylate. While challenging, the successful implementation of such methods would provide access to a wide range of chiral building blocks.
Table 1: Potential Stereoselective Strategies for Chiral Derivatives
| Strategy | Description | Potential Catalyst/Reagent | Expected Outcome |
|---|---|---|---|
| Asymmetric Desymmetrization | Catalytic ring-opening of a prochiral oxetane precursor with an internal nucleophile. | Chiral Phosphoric Acids (e.g., TRIP, STRIP) nsf.gov | Enantioenriched oxetane derivatives with a quaternary stereocenter. |
| Enantioselective Addition to Oxetan-3-one | Addition of an aryl Grignard or organolithium reagent to oxetan-3-one in the presence of a chiral ligand. | Chiral ligands (e.g., SPARtAN, TADDOL) | Chiral 3-aryl-3-hydroxyoxetanes as precursors. |
Exploration of New Reaction Modalities for Functionalization and Transformation
Future research will undoubtedly focus on expanding the toolbox of chemical reactions for the functionalization and transformation of the this compound scaffold. This includes reactions that modify the oxetane ring, the aryl ring, and the ester functionality.
A significant area of interest is the development of radical-based functionalization methods. For example, visible light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. researchgate.net The decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes has been shown to be a viable method for forming tertiary benzylic oxetane radicals, which can then undergo further reactions. researchgate.net Applying this strategy to derivatives of this compound could enable the introduction of a wide range of alkyl groups at the 3-position.
Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse aryl, alkynyl, and amino groups, respectively, leading to a vast library of novel compounds with potentially interesting biological activities.
The inherent ring strain of the oxetane moiety also makes it susceptible to ring-opening reactions. beilstein-journals.org While often considered a challenge, controlled ring-opening can be a powerful synthetic strategy to access complex acyclic molecules. Future work could explore the selective ring-opening of this compound with various nucleophiles to generate highly functionalized 1,3-diols.
Design and Synthesis of Novel Functionalized Derivatives with Tailored Reactivity
The design and synthesis of novel derivatives of this compound with tailored reactivity and properties is a key area for future exploration. The concept of oxetanes as bioisosteres for commonly found functional groups like gem-dimethyl and carbonyl groups has been a major driver in their application in drug discovery. nih.gov
Building on this, future research could focus on creating derivatives where the 3-aryl oxetane unit acts as a bioisostere for the benzoyl group, a prevalent moiety in approved drugs. nih.gov This would involve the synthesis of a library of analogs of known bioactive molecules where the benzoyl group is replaced by the 3-(4-bromophenyl)oxetane-3-carboxylate core.
The synthesis of these novel derivatives will likely rely on the functionalization of oxetan-3-one. beilstein-journals.orgacs.org A modular approach, starting from oxetan-3-one and introducing the aryl and carboxylate functionalities in a stepwise manner, would allow for the rapid generation of a diverse set of compounds. For instance, the addition of a 4-bromophenyl Grignard reagent to oxetan-3-one, followed by esterification, would provide the core structure, which could then be further modified.
Table 2: Examples of Potential Novel Derivatives and Their Synthetic Approaches
| Derivative Type | Synthetic Approach | Potential Application |
|---|---|---|
| Spirocyclic Oxetanes | [2+2] photocycloaddition of an alkene with oxetan-3-one. acs.org | Exploration of novel three-dimensional chemical space for drug discovery. |
| Fused Heterocycles | Intramolecular cyclization of a functionalized oxetane derivative. | Development of new scaffolds for medicinal chemistry. |
Integration with Advanced Synthesis Automation and Flow Chemistry Methodologies
The integration of advanced synthesis automation and flow chemistry methodologies is set to revolutionize the synthesis of complex molecules, including derivatives of this compound. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform high-throughput experimentation. rsc.orgmdpi.com
Flow chemistry is particularly well-suited for the synthesis of oxetanes, as it allows for the precise control of reaction parameters such as temperature, pressure, and reaction time. This is crucial for managing the reactivity of strained ring systems and for handling unstable intermediates. For instance, the generation and in-situ trapping of highly reactive species like 3-oxetanyllithium has been successfully demonstrated in a flow reactor, a feat that is challenging to achieve in a batch process. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.
Furthermore, high-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and reagents to identify optimal synthetic routes. rsc.org The use of HTE for the C-H arylation of oxetanes has already been reported, demonstrating the power of this approach for accelerating reaction development. rsc.org The application of HTE to the functionalization of this compound could significantly expedite the discovery of novel derivatives with desired properties.
Q & A
Q. What are the optimized synthetic routes for preparing Methyl 3-(4-bromophenyl)oxetane-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the oxetane ring via cyclization of epoxide intermediates or [2+2] cycloadditions. For example, bromophenyl precursors may undergo nucleophilic substitution or Suzuki coupling to introduce the aromatic group. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl-bromide bonds .
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during oxetane ring formation .
Q. How is this compound characterized structurally and functionally?
Structural validation combines NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry (HRMS) to verify molecular weight . X-ray crystallography (via SHELX or ORTEP software) resolves stereochemistry and ring puckering parameters . Functional characterization includes assessing reactivity toward nucleophiles (e.g., amines, thiols) under basic conditions .
Q. What are the primary chemical reactions and stability considerations for this compound?
The oxetane ring is susceptible to ring-opening reactions with nucleophiles (e.g., amines, alcohols), while the ester group can undergo hydrolysis under acidic/basic conditions. Stability studies recommend:
- Storage : −20°C under inert gas (argon) to prevent moisture-induced degradation .
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive reactions .
Advanced Research Questions
Q. How can computational modeling predict the conformational dynamics of the oxetane ring in this compound?
Ring puckering coordinates (Cremer-Pople parameters) quantify nonplanar distortions in the oxetane ring using DFT calculations. Software like Gaussian or ORCA models the energy landscape, revealing preferred conformers (e.g., envelope or twist-boat) that influence reactivity and binding affinity . Molecular dynamics simulations (MD) further assess flexibility in solution .
Q. What strategies resolve contradictions in crystallographic data for oxetane derivatives?
Discrepancies in X-ray data (e.g., thermal motion artifacts) are addressed via:
Q. How does the bromophenyl substituent influence biological activity in drug discovery applications?
The 4-bromophenyl group enhances lipophilicity (logP ~0.3) and serves as a bioisostere for electron-withdrawing groups. In SAR studies, bromine’s steric and electronic effects modulate target binding, as seen in kinase inhibitors where bromine fills hydrophobic pockets. Metabolite tracking (via ⁷⁹Br NMR) confirms in vivo stability .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
Key hurdles include:
- Chiral catalysts : Asymmetric induction using Jacobsen’s salen complexes or BINOL-derived phosphoric acids requires precise stoichiometry .
- Purification : Chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid) separates enantiomers but reduces yield .
- Byproduct management : Racemization during ester hydrolysis necessitates pH control (<4 or >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
